molecular formula C25H26N2O6S B12062388 Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate

Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate

Cat. No.: B12062388
M. Wt: 482.5 g/mol
InChI Key: YWNFUVHORMMOON-UHFFFAOYSA-N
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Description

Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines various functional groups, making it a subject of interest for researchers in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification, using methanol and an acid catalyst.

    Attachment of the Amido Group: The amido group can be attached through an amide coupling reaction, using an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide.

    Addition of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate derivative.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Material Science: Thiophene derivatives are often used in the development of organic electronic materials, including organic light-emitting diodes and organic photovoltaics.

    Chemical Biology: The compound can be used as a probe to investigate cellular processes and pathways.

Mechanism of Action

The mechanism of action of Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-((4-methoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate
  • Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(p-tolyloxy)acetamido)thiophene-3-carboxylate
  • Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-2-carboxylate

Uniqueness

Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.

Properties

Molecular Formula

C25H26N2O6S

Molecular Weight

482.5 g/mol

IUPAC Name

methyl 5-[(4-ethoxyphenyl)carbamoyl]-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C25H26N2O6S/c1-5-32-18-12-10-17(11-13-18)26-23(29)22-16(3)21(25(30)31-4)24(34-22)27-20(28)14-33-19-9-7-6-8-15(19)2/h6-13H,5,14H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

YWNFUVHORMMOON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC=CC=C3C)C(=O)OC)C

Origin of Product

United States

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